molecular formula C17H23ClN2O8S B13678489 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid

Cat. No.: B13678489
M. Wt: 450.9 g/mol
InChI Key: QVWYCTGTGHDWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzoic acid
  • 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)butanedioic acid
  • 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)hexanedioic acid

Uniqueness

2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid is unique due to its specific structural features, such as the presence of both chloroethyl and methylsulfonyl groups. These functional groups contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWYCTGTGHDWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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